Benzeneethanamine, N-phenyl-

概述

描述

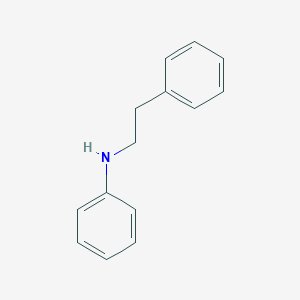

Benzeneethanamine, N-phenyl- (IUPAC: N-Phenylbenzeneethaneamine; CAS: 1739-00-0) is a secondary amine with the molecular formula C₁₄H₁₅N and a molecular weight of 197.28 g/mol . Structurally, it consists of a phenethyl group (a benzene ring attached to an ethyl chain) linked to a phenylamine group. This compound is also known as N-(2-Phenylethyl)aniline and is utilized in pharmaceutical and organic synthesis research due to its aromatic and amine functionalities. Key identifiers include ChemSpider ID 67034 and EINECS 217-099-3 .

作用机制

Target of Action

N-Phenethylaniline, also known as Benzeneethanamine, N-phenyl- or N-(2-phenylethyl)aniline, is a complex organic compoundIt has been suggested that it may interact withPrimary amine oxidase in Escherichia coli and Trypsin-1 and Trypsin-2 in humans . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions .

Mode of Action

The exact mode of action of N-Phenethylaniline is not well-defined due to its complex nature and the variety of potential targets. It is believed to interact with its targets, leading to changes in their activity. For instance, in the case of trypsin, it may alter the enzyme’s ability to break down proteins . .

Biochemical Pathways

Given its potential interaction with enzymes like trypsin, it could influence protein digestion and other related pathways . Additionally, it has been suggested that N-Phenethylaniline might inhibit the cytochrome bd oxidase in Mycobacterium tuberculosis, affecting the energy production in these bacteria .

Result of Action

It is known that the compound can interact with certain enzymes, potentially altering their activity and subsequently influencing various cellular processes . In the context of Mycobacterium tuberculosis, it might inhibit the cytochrome bd oxidase, affecting the bacteria’s energy production .

生物活性

Benzeneethanamine, N-phenyl-, also known as phenethylamine, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in pharmacology and toxicology, supported by data tables and case studies.

Overview of Benzeneethanamine, N-phenyl-

Benzeneethanamine, N-phenyl- is a member of the phenethylamine class, characterized by its structural features that allow it to interact with various biological targets. It is often used as a precursor in the synthesis of pharmaceuticals and has been studied for its psychoactive properties.

The exact mechanisms by which Benzeneethanamine, N-phenyl- exerts its biological effects are still under investigation. However, several pathways have been identified:

- Receptor Interaction : This compound has been shown to interact with serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and psychotropic effects .

- Enzymatic Activity : It may influence the activity of enzymes involved in neurotransmitter metabolism, potentially affecting levels of dopamine and norepinephrine in the brain .

Binding Affinities

The binding affinities of Benzeneethanamine, N-phenyl- to various receptors can provide insights into its pharmacological potential. The following table summarizes key findings related to receptor binding:

| Receptor Type | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| 5-HT2A | 22.0 | Agonist |

| 5-HT2C | 15.0 | Agonist |

| Dopamine D2 | 50.0 | Partial Agonist |

These values indicate that Benzeneethanamine, N-phenyl- has significant affinity for serotonin receptors, suggesting a potential role in modulating mood and cognition.

Neuropharmacological Effects

A study conducted by Heim et al. investigated the neuropharmacological effects of substituted phenethylamines, including Benzeneethanamine, N-phenyl-. The research highlighted its agonistic activity at serotonin receptors and noted behavioral changes in animal models consistent with increased serotonergic activity .

Toxicological Assessments

Research on the toxicological profile of Benzeneethanamine, N-phenyl- indicates potential risks associated with high doses. A review of adverse events linked to novel psychoactive substances revealed that compounds structurally similar to Benzeneethanamine can lead to severe toxicity and overdose situations .

Biochemical Pathways

Benzeneethanamine, N-phenyl-'s interaction with biochemical pathways is complex. It is believed to influence several metabolic pathways:

- Serotonin Synthesis : By acting on serotonin receptors, it may enhance serotonin levels.

- Dopaminergic Pathways : Its interaction with dopamine receptors suggests a role in reward and motivation systems.

- Metabolic Enzyme Modulation : It may inhibit or induce cytochrome P450 enzymes, affecting drug metabolism .

科学研究应用

Scientific Research Applications

Benzeneethanamine, N-phenyl- has been investigated for various applications across multiple scientific domains:

Chemistry

- Building Block for Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation to form imines and amides, reduction to secondary amines, and nucleophilic substitutions .

Biology

- Biological Activity Studies: Research has indicated potential biological activities associated with substituted phenethylamines, including psychoactive effects. Studies have shown that compounds similar to benzeneethanamine can affect microtubule polymerization dynamics in cellular systems . These interactions suggest possible roles in neuropharmacology and cellular biology.

Medicine

- Therapeutic Potential: Benzeneethanamine derivatives are being explored for their therapeutic properties. For instance, certain analogs have shown promise in modulating neurotransmitter systems and may have implications for treating conditions such as depression and anxiety . Additionally, its derivatives are being evaluated for their efficacy as anti-cancer agents due to their interaction with microtubules .

Industrial Applications

- Specialty Chemicals Production: In industrial settings, benzeneethanamine is utilized in the production of specialty chemicals and materials. Its derivatives are often employed in formulations requiring specific chemical properties .

Case Studies

Case Study 1: Microtubule Polymerization Dynamics

A study investigated the effects of various phenethylamines on microtubule polymerization. Benzeneethanamine derivatives were assessed for their ability to enhance or inhibit tubulin polymerization compared to known stabilizers like paclitaxel. Results indicated that certain derivatives significantly increased polymerization rates, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Psychoactive Properties

Research into substituted phenethylamines has revealed that some compounds exhibit psychoactive effects similar to those of amphetamines. This study focused on analyzing the binding affinities of these compounds at specific receptor sites, contributing to a better understanding of their pharmacological profiles .

化学反应分析

Reduction Reactions

Reductive pathways are less common for secondary amines but may occur under specific conditions:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) could cleave the C–N bond, yielding toluene and aniline derivatives .

Acylation and Sulfonation

The lone pair on the nitrogen atom enables nucleophilic reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl-N-phenethylaniline | |

| Sulfonation | Sulfuric acid (H₂SO₄) | N-Sulfonated derivative |

Alkylation and Arylation

The amine can act as a nucleophile in SN₂ reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

-

Arylation : Coupling with aryl halides via Buchwald–Hartwig catalysis forms N-aryl derivatives .

Condensation Reactions

The amine participates in imine and Schiff base formation:

-

Schiff Base Synthesis : Reacts with aldehydes (e.g., benzaldehyde) under dehydrating conditions to form N-benzylidene derivatives .

Complexation with Metals

The lone pair on nitrogen allows coordination with transition metals:

-

Palladium Complexes : Forms stable complexes with Pd(II), useful in catalytic cross-coupling reactions.

-

Copper Chelates : Acts as a ligand in Cu-catalyzed oxidation reactions.

Acid-Base Reactions

As a weak base (pKa ~4–5), it reacts with acids to form salts:

Thermal Decomposition

At elevated temperatures (>200°C), decomposition pathways include:

Photochemical Reactivity

Limited data suggest potential photodegradation under UV light, leading to:

-

Radical Formation : Homolytic cleavage of C–N or C–C bonds.

Comparative Reactivity with Analogues

Compared to similar amines:

| Compound | Reactivity | Key Difference |

|---|---|---|

| Benzylamine | Higher basicity (pKa ~9) | Primary vs. secondary amine |

| N-Benzylaniline | Similar acylation rates | Bulkier substituent slows alkylation |

| Phenethylamine | More prone to oxidation | Lack of aryl group on nitrogen |

常见问题

Basic Research Questions

Q. What are the key thermodynamic properties of N-phenylbenzeneethanamine, and how do they influence experimental design?

Critical thermodynamic parameters include boiling point (Tboil), enthalpy of vaporization (ΔvapH), and heat capacity (Cp,liquid). These properties determine solvent selection, reaction temperature optimization, and purification strategies. For instance, NIST data indicates ΔvapH values for structurally similar compounds range between 40–60 kJ/mol, requiring careful control of distillation conditions . Experimental protocols should prioritize pressure-adjusted boiling points to avoid thermal degradation during synthesis.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing N-phenylbenzeneethanamine derivatives?

- Nuclear Magnetic Resonance (NMR): Analyze substituent effects on aromatic protons and amine groups, with <sup>1</sup>H NMR chemical shifts typically appearing at δ 6.5–7.5 ppm for phenyl rings and δ 2.5–3.5 ppm for ethylamine chains .

- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weights and fragmentation patterns, particularly for nitro- or halogen-substituted derivatives (e.g., m/z 228.25 for 4-nitro-N-phenyl derivatives) .

- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase methods with C18 columns and UV detection (λ = 254 nm) to assess purity, especially for polar derivatives like hydroxylated analogs .

Q. How can reaction conditions be optimized for synthesizing nitro-substituted N-phenylbenzeneethanamine derivatives?

Nitration of the phenyl ring requires controlled electrophilic substitution. Key steps include:

- Using mixed acid (HNO3/H2SO4) at 0–5°C to minimize byproducts.

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3).

- Post-synthesis purification via recrystallization in ethanol/water (70:30 v/v), yielding >90% purity for 4-nitro derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate N-phenylbenzeneethanamine derivatives in biological assays?

- Substituent Variation: Systematically modify substituents on the phenyl ring (e.g., -NO2, -OCH3, -F) to assess electronic and steric effects. For example, 4-nitro groups enhance receptor binding affinity in PMI assays, while 2,5-dimethoxy substitutions reduce solubility .

- Assay Design: Use dose-response curves (IC50 values) in triplicate to ensure reproducibility. Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational strategies resolve contradictions in reported biological activities of N-phenylbenzeneethanamine derivatives?

- Molecular Docking: Compare binding poses of derivatives (e.g., 4-methoxy vs. 2,5-difluoro analogs) against target proteins (e.g., SdiA). Use AutoDock Vina with AMBER force fields to calculate binding energies (ΔG). For example, 4-methoxy derivatives form hydrogen bonds with polar residues (e.g., Ser123), while fluorinated analogs exhibit hydrophobic interactions .

- MD Simulations: Perform 100-ns simulations to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts affecting activity .

Q. How do steric and electronic effects influence the regioselectivity of N-phenylbenzeneethanamine derivatives in catalytic reactions?

- Steric Effects: Bulky substituents (e.g., -CF3) at the para position hinder nucleophilic attack, favoring meta substitution in SNAr reactions.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO2) deactivate the ring, directing electrophiles to ortho/para positions. DFT calculations (B3LYP/6-311+G**) can predict charge distribution and reactive sites .

Q. Methodological Considerations

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution at the Amine Group

N-Methylbenzeneethanamine (C₉H₁₃N; CAS 589-08-2)

- Molecular Weight : 135.21 g/mol.

- Key Differences : Replacement of the N-phenyl group with a methyl group reduces steric bulk and increases volatility. Vapor pressure data for the N-methyl derivative reaches 6.11 kPa at 390.35 K , indicating higher volatility compared to the N-phenyl analogue .

- Applications : Used in synthetic intermediates and pharmacological studies due to its simpler structure .

Benzenemethanamine, N-ethyl-N-phenyl (C₁₅H₁₇N; CAS 92-59-1)

- Molecular Weight : 211.30 g/mol.

Substituent Effects on Electronic Properties

Verdazyl Radicals (N-phenyl vs. N-methyl)

- Fluorescence Behavior: N-phenyl verdazyl radicals form fluorescent styryl trapping products, whereas N-methyl derivatives are non-fluorescent. The N-phenyl group enhances conjugation, enabling fluorescence quenching in radicals and making them valuable as fluorescent probes .

Imine Derivatives

- C=N Bond Length : In (E)-Benzyl(1-phenylethylidene)amine, the C=N bond length is 1.292 Å , comparable to other imines like (S)-(+)-N-(1-phenylethyl)salicylideneamine (1.264 Å ). The phenyl group minimally impacts bond length but may influence resonance stability .

Butenafine Analogues

- N-Methyl-N-benzyl-methanamine : Synthesized via reductive amination, this compound and its analogues exhibit antifungal and cytotoxic properties. The N-phenyl group in Benzeneethanamine, N-phenyl- may confer distinct bioactivity due to increased aromatic interactions .

Anticancer Potential

- Comparatively, 2-Benzyloxyethylamine and 2-fluoro-α,3-dihydroxy-N-methylphenethylamine from the same study showed varied docking energies, highlighting structural specificity in bioactivity .

Physicochemical Properties

Key Research Findings

- Structural Impact on Fluorescence : The N-phenyl group in verdazyl radicals enables fluorescence in trapping products, a property absent in N-methyl analogues .

- Thermodynamic Data : N-Methyl derivatives exhibit higher vapor pressures, suggesting utility in volatile formulations .

- Biological Specificity : Substitutions on the amine group (e.g., phenyl vs. methyl) significantly alter bioactivity, as seen in antifungal and anticancer studies .

准备方法

Traditional Synthesis Methods in Organic Solvents

Prior to 2013, the synthesis of N-(2-phenylethyl)benzamide predominantly occurred in organic solvents such as dichloromethane or tetrahydrofuran (THF). These methods involved reacting phenethylamine with benzoyl chloride in a stoichiometric ratio, followed by laborious post-processing steps like acid washing, solvent extraction, and vacuum drying . For example, a 2012 study documented a yield of 72% after multiple purification stages, with significant losses attributed to residual solvents and intermediate degradation .

The reliance on organic solvents introduced challenges, including high costs, environmental toxicity, and operational hazards. Additionally, side reactions, such as the hydrolysis of benzoyl chloride to benzoic acid, further complicated product isolation. Despite these drawbacks, organic-phase reactions remain a benchmark for comparing newer methodologies.

Aqueous Phase Synthesis with Alkali Metal Hydroxides

A breakthrough in 2013 introduced an aqueous-phase method that eliminated organic solvents entirely . This approach combines phenethylamine, benzoyl chloride (or benzoic acid), and alkali metal hydroxides (e.g., NaOH or KOH) in water. The reaction proceeds via the following steps:

-

Mixing : Phenethylamine and NaOH are dissolved in water under ice-cooling (≤10°C).

-

Reaction : Benzoyl chloride is added dropwise to maintain a controlled exotherm.

-

Isolation : The product precipitates as a solid, which is filtered, washed to neutrality, and vacuum-dried.

Optimized Conditions :

-

Reaction time: 2–3 hours at room temperature.

-

Drying: 70–80°C under vacuum for 8–10 hours.

Advantages :

-

Sustainability : No organic solvents reduce environmental footprint.

-

Simplicity : Elimination of extraction and extensive washing steps.

Precursor Synthesis: Preparation of Phenethylamine

Phenethylamine, a critical precursor, is synthesized via the reduction of phenylacetamide. A 2013 patent demonstrated the use of zinc borohydride in tetrahydrofuran (THF) and toluene, achieving yields up to 84% under optimized conditions .

Procedure :

-

Reduction : Phenylacetamide and zinc borohydride (5% in THF) are heated to 90–96°C for 3.5–4.5 hours.

-

Workup : The reaction mixture is acidified, extracted with chloroform, and alkalized to pH 11–12 for final isolation .

Key Findings :

-

Temperature sensitivity: Yields drop to 15% below 40°C but exceed 80% at 90–96°C .

-

Cost-effectiveness: Zinc borohydride offers a cheaper alternative to lithium aluminium hydride.

Comparative Analysis of Synthesis Methods

The table below contrasts traditional and aqueous-phase methods:

The aqueous method’s superiority lies in its operational simplicity and alignment with green chemistry principles.

Experimental Data and Optimization

Aqueous Synthesis Case Study

Example :

-

Phenethylamine (0.76 mol), NaOH (1.5 mol), and water (405 mL) were mixed at 18°C.

-

Benzoyl chloride (1.13 mol) was added dropwise under ice-cooling (≤10°C).

-

After 3 hours at room temperature, the product was filtered, washed, and dried at 70°C for 9 hours, yielding 98.5% .

Critical Factors :

-

Temperature Control : Exceeding 10°C during benzoyl chloride addition risks hydrolysis.

-

Molar Ratios : Excess NaOH ensures complete deprotonation of phenethylamine, accelerating nucleophilic attack.

Phenethylamine Synthesis Optimization

Temperature-Yield Relationship :

Higher temperatures favor faster reduction but require precise control to avoid byproducts.

Environmental and Industrial Considerations

The aqueous-phase method reduces wastewater contamination and operational costs by avoiding organic solvents. Industrially, this translates to safer manufacturing processes and compliance with regulations like REACH. Furthermore, the high purity of the product (confirmed by HPLC and NMR ) minimizes downstream purification needs.

属性

IUPAC Name |

N-(2-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUFZACIJMPYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061938 | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1739-00-0 | |

| Record name | N-(2-Phenylethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1739-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanamine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。